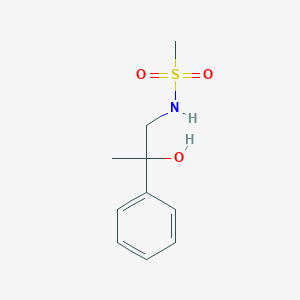

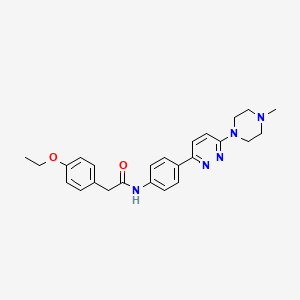

N-(2-hydroxy-2-phenylpropyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

Sulfonamides, including likely “N-(2-hydroxy-2-phenylpropyl)methanesulfonamide”, can undergo a variety of acid-base reactions. The N-H bond can be deprotonated, and alkylsulfonamides can be deprotonated at carbon . Specific chemical reactions involving “N-(2-hydroxy-2-phenylpropyl)methanesulfonamide” are not detailed in the sources I found.科学的研究の応用

Drug Delivery in Pancreatic Cancer Treatment

Specific Scientific Field

Biomedical Science - Drug Delivery

Comprehensive and Detailed Summary of the Application

HPMA polymers have been synthesized and evaluated for transport and delivery in pancreatic cell lines . These polymers have promising features for drug delivery due to their ease of synthesis, multiple functional group content, and potential for high drug loading with retention of solubility .

Detailed Description of the Methods of Application or Experimental Procedures

The HPMA polymers were prepared with a range of molar masses and particle sizes, and with attached dyes, radiolabel, or the anticancer drug gemcitabine . Reversible addition–fragmentation chain transfer (RAFT) polymerization enabled the synthesis of pHPMA polymers and a gemcitabine-comonomer functionalized pHPMA polymer pro-drug .

Thorough Summary of the Results or Outcomes Obtained

The non-drug loaded polymers were well-tolerated in cancer cell lines and macrophages, and were rapidly internalized in 2D cell culture and transported efficiently to the center of dense pancreatic cancer 3D spheroids . The gemcitabine-loaded polymer pro-drug was found to be toxic both to 2D cultures of MIA PaCa-2 cells and also in reducing the volume of MIA PaCa-2 spheroids .

Synthesis of Organic Reagents

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Methanesulfonamide is used in the synthesis of important organic reagents such as N-(2-methylthio-1-p-toluenesufonyl)methanesulfonamide and tert-butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate . It can be used as a source of nitrogen in the conversion of carboxylic acids to corresponding nitriles .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of synthesis are not provided in the source . However, the synthesis of these compounds typically involves reactions with appropriate sulfonyl chlorides or sulfonyl anhydrides, followed by further functionalization.

Thorough Summary of the Results or Outcomes Obtained

The synthesized compounds are used as reagents in various organic reactions .

Synthesis of Polyhalogenated Aldehyde Imines

Comprehensive and Detailed Summary of the Application

The reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene gives a new representative of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide .

Thorough Summary of the Results or Outcomes Obtained

The synthesized compound, phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide, demonstrated high reactivity by alkylation of toluene, anisole, thiophene, and 2 .

Synthesis of Medicinally Important Compounds

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Methanesulfonamide is widely used as a reagent in the synthesis of medicinally important compounds such as derivatives of indole-N-acetamide , methanesulfonamide pyrimidine-substituted 3,5-dihydroxy-6-heptenoates and repertaxin .

Thorough Summary of the Results or Outcomes Obtained

Synthesis of HPMA and PCL Conjugates

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Three different conjugates of hydrophilic N-2-hydroxypropyl methacrylamide (HPMA) and hydrophobic polycaprolactone (PCL) were synthesized . The followed synthetic pathway not only was simple and robust but also reduced the overall synthetic steps as well as harsh reaction conditions significantly .

Detailed Description of the Methods of Application or Experimental Procedures

HPMA (200 mg, 1.40 mmol), AIBN (2.29 mg, 0.014 mmol), EDMA (13.71 mg, 0.07 mmol) and Alkyne-RAFT agent (21.05 mg, 0.07 mmol) were dissolved in 1:1 ratio of N,N-dimethylacetamide (DMAc) and water in a 2 mL tube equipped with a magnetic stirrer bar . The reaction mixture was purged with argon for 30 minutes, the vial was sealed tightly .

Thorough Summary of the Results or Outcomes Obtained

The synthesized HPMA and PCL conjugates may have applications in the preparation of blends, fibers, etc. in the future .

特性

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-10(12,8-11-15(2,13)14)9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLAZCJSOSFICV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C)(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-phenylpropyl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

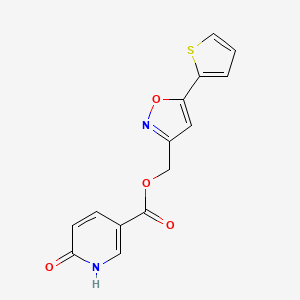

![3-Ethoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B2897733.png)

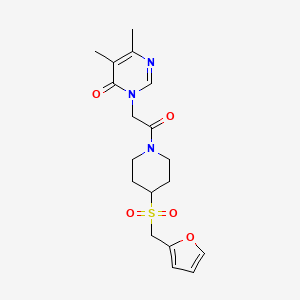

![N-Methyl-N-[2-(2-methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2897735.png)

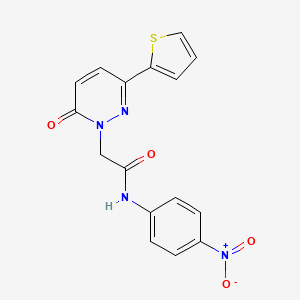

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2897743.png)

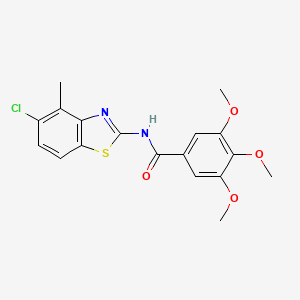

![(6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2897749.png)